

An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Benzyloxyphenylhydrazine

Cat. No.: B1269750

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of **4-benzyloxyphenylhydrazine**, with a focus on its chemical structure, synthesis, and utility as a versatile intermediate in organic and medicinal chemistry.

Chemical Structure and Physicochemical Properties

4-Benzyloxyphenylhydrazine is an aromatic hydrazine derivative. The core structure consists of a phenylhydrazine moiety substituted at the para-position with a benzyloxy group. It is commonly available and used as its hydrochloride salt to improve stability and handling.

The key structural features include the reactive hydrazine group (-NHNH₂), which is a potent nucleophile, and the benzyloxy group, which can influence the electronic properties of the aromatic ring and provides a site for further chemical modification.

Table 1: Physicochemical Properties of **4-Benzyloxyphenylhydrazine** Hydrochloride

| Property | Value | Reference(s) |
|--------------------|--|--------------|
| CAS Number | 52068-30-1 | [1][2] |
| Molecular Formula | C ₁₃ H ₁₅ ClN ₂ O | [1][2] |
| Molecular Weight | 250.72 g/mol | [1][3] |
| IUPAC Name | (4-(phenylmethoxy)phenyl)hydrazine hydrochloride | [2] |
| Appearance | Cream to brown fluffy powder | [1] |
| Melting Point | 187-189 °C | [1] |
| SMILES | <chem>C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl</chem> | [2][3] |
| InChI Key | OVNUPJXMCMTQCN-UHFFFAOYSA-N | [1][4] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [1][4] |

Spectroscopic Data

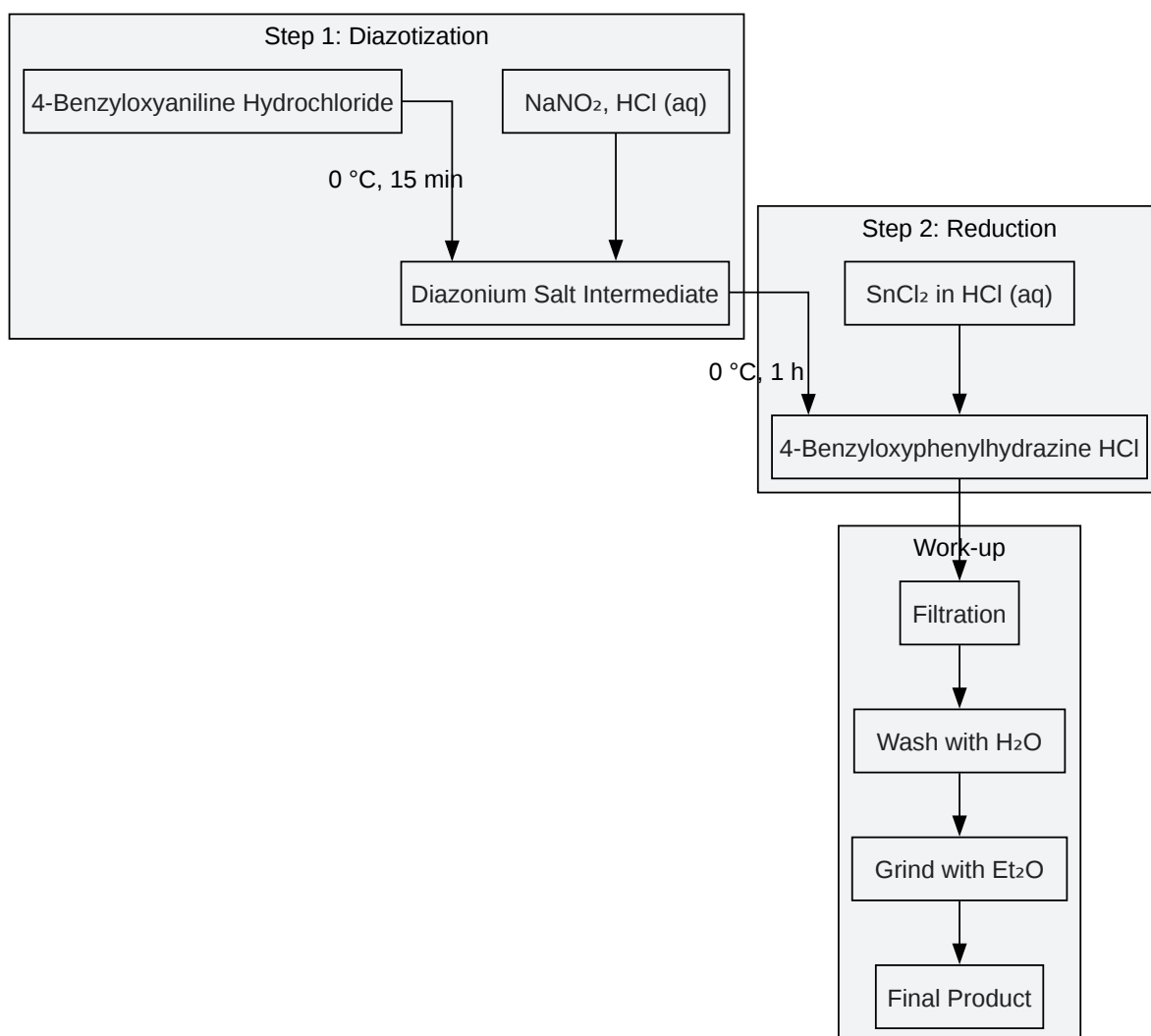
Spectroscopic analysis is crucial for the structural confirmation of **4-benzyloxyphenylhydrazine** hydrochloride. The following data has been reported for the synthesized compound.[1][5]

Table 2: Spectroscopic Data for **4-Benzyloxyphenylhydrazine** Hydrochloride

| Technique | Data |
|---|--|
| Infrared (IR) | ν_{max} (cm ⁻¹): 3232, 2906, 2693, 1568, 1508, 1242, 1177 |
| ¹ H NMR (DMSO-d ₆ , 600 MHz) | δ (ppm): 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H) |
| ¹³ C NMR (DMSO-d ₆ , 150 MHz) | δ (ppm): 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5 |
| High-Resolution Mass Spectrometry (HRMS-El) | m/z: Calculated for C ₁₃ H ₁₄ N ₂ O: 214.1106, Found: 214.1110 |

Synthesis and Experimental Protocols

4-Benzyloxyphenylhydrazine hydrochloride is typically synthesized from 4-benzyloxyaniline hydrochloride via a two-step process involving diazotization followed by reduction.



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Caption: Synthetic workflow for **4-benzyloxyphenylhydrazine** hydrochloride.

This protocol is adapted from established literature procedures.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 4-Benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol)
- Sodium nitrite (NaNO_2) (852 mg, 12.3 mmol)
- Tin(II) chloride (SnCl_2) (6.40 g, 33.1 mmol)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Diethyl ether (Et_2O)

Procedure:

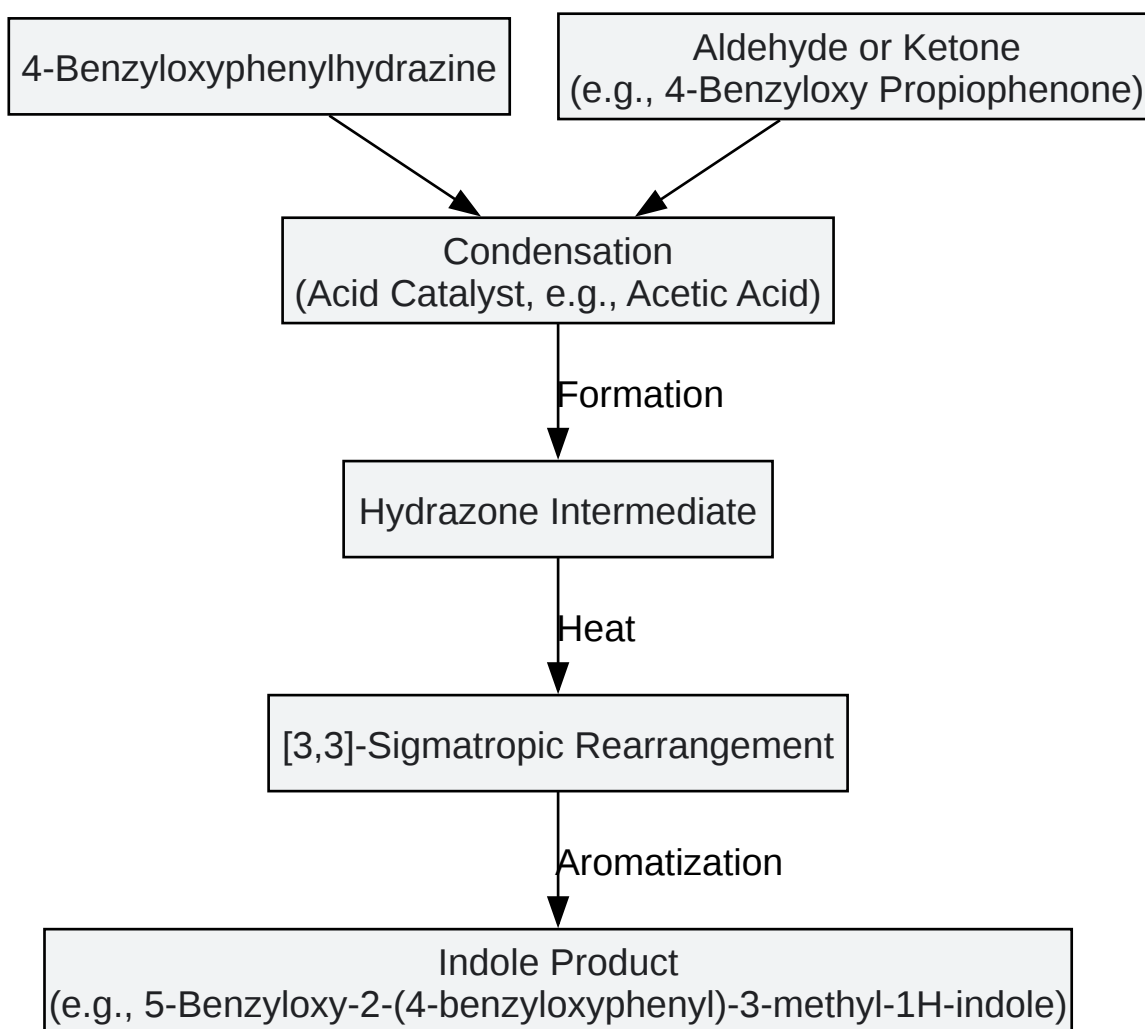
- Diazotization:
 - In a reaction flask, suspend 4-benzyloxyaniline hydrochloride (12.5 mmol) in concentrated aqueous HCl (25 mL).
 - Cool the mixture to 0 °C in an ice bath and stir for 10 minutes.
 - Slowly add a solution of sodium nitrite (12.3 mmol) in water (6 mL) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.
 - Continue stirring the reaction mixture at 0 °C for an additional 15 minutes after the addition is complete.
- Reduction:
 - Prepare a solution of tin(II) chloride (33.1 mmol) in concentrated aqueous HCl (7.5 mL).
 - Add the SnCl_2 solution dropwise to the cold diazonium salt suspension.
 - Stir the reaction mixture vigorously at 0 °C for 1 hour. An off-white precipitate should form.

- Isolation and Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with cold water.
 - Grind the crude product with diethyl ether to afford the pure **4-benzyloxyphenylhydrazine** hydrochloride.
 - The reported yield for this procedure is approximately 96%.[\[1\]](#)[\[5\]](#)

Applications in Drug Development and Organic Synthesis

4-Benzyloxyphenylhydrazine serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

A primary application of this compound is in the Fischer indole synthesis, a classic and versatile method for constructing indole rings. The reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions.



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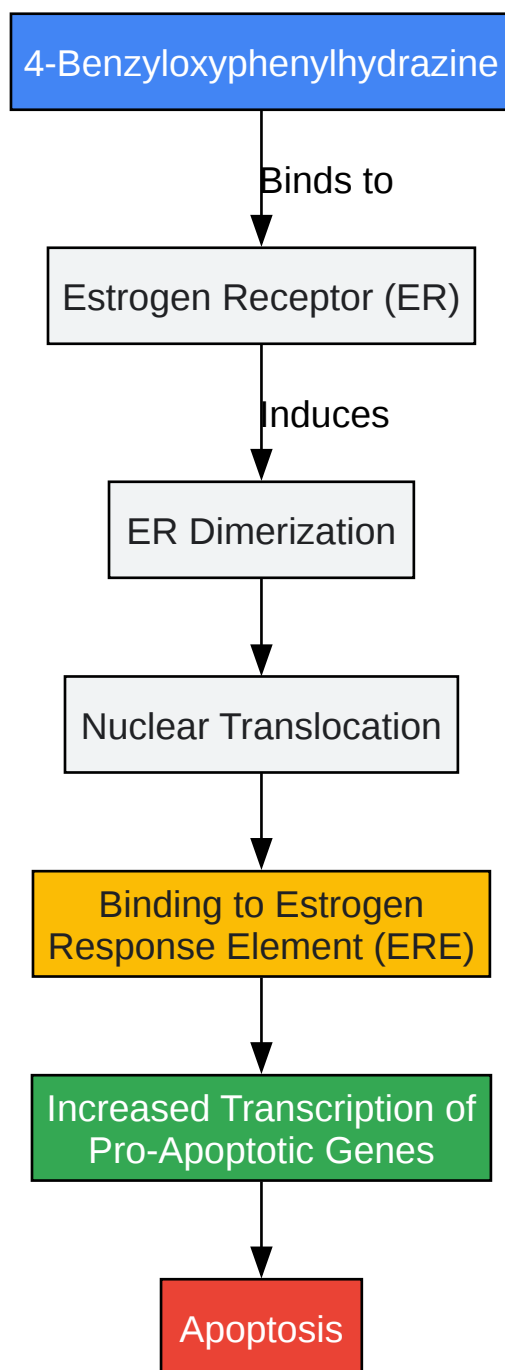
Caption: Role of **4-benzyloxyphenylhydrazine** in Fischer Indole Synthesis.

This pathway is instrumental in synthesizing intermediates for drugs like bazedoxifene, a selective estrogen receptor modulator (SERM).[7] The synthesis of a bazedoxifene intermediate has been reported by refluxing **4-benzyloxyphenylhydrazine** hydrochloride with 4-benzyloxy propiophenone in ethanol.[7]

4-Benzyloxyphenylhydrazine hydrochloride has been identified as a pro-apoptotic agent.[3] It has shown activity against breast (MCF-7) and prostate (LNCaP) cancer cell lines.

Proposed Mechanism of Action: The compound is believed to exert its anticancer effects by interacting with the estrogen receptor (ER).[3] This interaction leads to the dimerization of the

receptor, which in turn modulates gene transcription, leading to an increase in the expression of proteins involved in programmed cell death (apoptosis).



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Caption: Simplified signaling pathway for pro-apoptotic activity.

Conclusion

4-Benzyloxyphenylhydrazine is a valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and medicinal research. Its utility in the Fischer indole synthesis provides access to a wide range of complex heterocyclic structures, including key intermediates for pharmaceutical agents. Furthermore, its emerging role as a pro-apoptotic agent highlights its potential in the development of novel anticancer therapies. The well-established synthetic protocols and clear structural characterization make it an accessible and reliable tool for researchers in drug discovery and development.

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